- Synthesis of nitriles via palladium-catalyzed water shuffling from amides to acetonitrile, Organic & Biomolecular Chemistry, 2014, 12(45), 9109-9112

Cas no 939-79-7 (2-Nitro-p-toluonitrile)

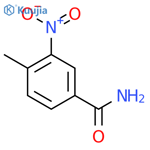

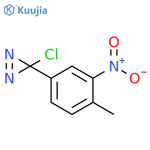

2-Nitro-p-toluonitrile structure

상품 이름:2-Nitro-p-toluonitrile

2-Nitro-p-toluonitrile 화학적 및 물리적 성질

이름 및 식별자

-

- 3-Nitro-4-methylbenzonitrile

- 4-Methyl-3-nitrobenzonitrile

- 2-Nitro-p-toluonitri

- 2-Nitro-p-toluonitrile

- 3-nitro-P-tolunitrile

- 1-methyl-4-cyano-2-nitrobenzene

- 2-nitro-4-cyanotoluene

- 4-Cyano-2-nitrotoluene

- 4-methyl-3-nitrobenzenecarbonitrile

- 5-Cyano-2-methylnitrobenzene

- Benzonitrile,4-methyl-3-nitro

- MagnesiuM chloride

- Benzonitrile, 4-methyl-3-nitro-

- 4-Methyl-3-nitro-benzonitrile

- KOFBNBCOGKLUOM-UHFFFAOYSA-N

- PubChem4817

- 3-Nitro-4-methylbenzonitril

- KSC490M7N

- 4-methyl-3-nitro benzonitrile

- 3-nitro-4-methyl benzonitrile

- BEN166

- 4-Methyl-3-nitrobenzonitrile (ACI)

- p-Tolunitrile, 3-nitro- (7CI)

- 3-Nitro-4-tolunitrile

- AB-337/25021030

- EN300-97889

- PS-5268

- J-512965

- 4-Methyl-3-nitrobenzonitrile, 97%

- AC-4101

- DTXSID70343370

- STL367706

- AKOS000447038

- 939-79-7

- InChI=1/C8H6N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,1H

- M1946

- SY017139

- MFCD00031482

- DB-006507

- CS-W002158

- SCHEMBL323126

-

- MDL: MFCD00031482

- 인치: 1S/C8H6N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,1H3

- InChIKey: KOFBNBCOGKLUOM-UHFFFAOYSA-N

- 미소: N#CC1C=C([N+](=O)[O-])C(C)=CC=1

- BRN: 2047311

계산된 속성

- 정밀분자량: 162.042927g/mol

- 표면전하: 0

- XLogP3: 2.1

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 3

- 회전 가능한 화학 키 수량: 0

- 동위원소 질량: 162.042927g/mol

- 단일 동위원소 질량: 162.042927g/mol

- 수소 결합 토폴로지 분자 극성 표면적: 69.6Ų

- 중원자 수량: 12

- 복잡도: 225

- 동위원소 원자 수량: 0

- 원자 구조의 중심 수량을 확정하다.: 0

- 정의되지 않은 원자 구성 센터 수: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 총 키 단위 수량: 1

- 표면전하: 0

- 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

- 색과 성상: Pale-yellow to Yellow-brown Solid

- 밀도: 1.2600

- 융해점: 105.0 to 109.0 deg-C

- 비등점: 171°C/12mmHg(lit.)

- 플래시 포인트: 171°C/12mm

- PSA: 69.61000

- LogP: 2.29808

- 용해성: 미확정

2-Nitro-p-toluonitrile 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H315,H319,H335

- 경고성 성명: P261,P305+P351+P338

- 위험물 운송번호:3439

- WGK 독일:3

- 위험 범주 코드: 36/37/38

- 보안 지침: S26-S36

-

위험물 표지:

- 위험 등급:6.1

- 패키지 그룹:III

- 저장 조건:Store at room temperature

- 포장 등급:III

- 보안 용어:6.1

- 위험 용어:R36/37/38

2-Nitro-p-toluonitrile 세관 데이터

- 세관 번호:2926909090

- 세관 데이터:

?? ?? ??:

2926909090개요:

2926909090 기타 아크릴 화합물.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

?? ??:

?? ??, ?? ??, 사용

요약:

HS: 2926909090 기타 아크릴 기능 화합물 부가가치세: 17.0% 환급률: 9.0% 규제 조건: 없음??? ??:6.5% General tariff:30.0%

2-Nitro-p-toluonitrile 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047051-25g |

4-Methyl-3-nitrobenzonitrile |

939-79-7 | 98% | 25g |

¥80.00 | 2024-04-24 | |

| Alichem | A010003461-1g |

4-Methyl-3-nitrobenzonitrile |

939-79-7 | 97% | 1g |

$1519.80 | 2023-08-31 | |

| Enamine | EN300-97889-2.5g |

4-methyl-3-nitrobenzonitrile |

939-79-7 | 95.0% | 2.5g |

$27.0 | 2025-03-21 | |

| Apollo Scientific | OR4834-5g |

4-Methyl-3-nitrobenzonitrile |

939-79-7 | 5g |

£15.00 | 2025-02-20 | ||

| Chemenu | CM157328-500g |

3-Nitro-4-methylbenzonitrile |

939-79-7 | 95+% | 500g |

$327 | 2022-06-09 | |

| TRC | N572975-500mg |

2-Nitro-p-toluonitrile |

939-79-7 | 500mg |

$144.00 | 2023-05-17 | ||

| Chemenu | CM157328-100g |

3-Nitro-4-methylbenzonitrile |

939-79-7 | 95%+ | 100g |

$84 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M18840-25g |

4-Methyl-3-nitrobenzonitrile |

939-79-7 | 25g |

¥156.0 | 2021-09-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047051-10g |

4-Methyl-3-nitrobenzonitrile |

939-79-7 | 98% | 10g |

¥46.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047051-500g |

4-Methyl-3-nitrobenzonitrile |

939-79-7 | 98% | 500g |

¥1581.00 | 2024-04-24 |

2-Nitro-p-toluonitrile 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Silver acetate , Lithium chloride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; 24 h, 80 °C

참조

합성회로 2

반응 조건

1.1 Reagents: tert-Butanol , Hexamethyldisilane Catalysts: Palladium diacetate Solvents: Tetrahydrofuran ; 48 h, 55 °C

참조

- Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborate Derivatives with 2-(Piperidin-1-yl)acetonitrile as the Cyano Source, Synthesis, 2022, 54(13), 3077-3084

합성회로 3

반응 조건

1.1 Reagents: Sulfuric acid , Nitric acid ; 0 °C → rt; 1 h, rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

참조

- Preparation of heterocyclic compounds as inhibitors of DNA gyrase for the treatment of bacterial infections, India, , ,

합성회로 4

반응 조건

1.1 Reagents: Nitric acid

참조

- Syntheses in the indole series. I, Journal of the Chemical Society, 1924, 125, 2285-91

합성회로 5

반응 조건

1.1 Reagents: Cupric acetate , Silver oxide (Ag2O) Solvents: N-Methyl-2-pyrrolidone ; 20 h, 120 °C

참조

- Copper- and silver-mediated cyanation of aryl iodides using DDQ as cyanide source, Chinese Journal of Chemistry, 2013, 31(4), 449-452

합성회로 6

반응 조건

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 10 - 15 °C; 1 h, < 15 °C

참조

- Experimental Measurement of Coil-Rod-Coil Block Copolymer Tracer Diffusion through Entangled Coil Homopolymers, Macromolecules (Washington, 2013, 46(4), 1651-1658

합성회로 7

반응 조건

1.1 Reagents: Sodium azide Solvents: Dimethyl sulfoxide

참조

- C-Azidodiazirines in the SRN1 reaction of azide ion with arylchlorodiazirines. Further insights into reaction mechanism, Journal of Organic Chemistry, 1993, 58(27), 7700-8

합성회로 8

반응 조건

1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Ferrous sulfate Solvents: Dimethylformamide ; 3.3 h, reflux

참조

- One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using ferrous sulphate in DMF under reflux condition, Asian Journal of Chemistry, 2012, 24(3), 1401-1402

합성회로 9

반응 조건

1.1 Reagents: Sulfuric acid , Nitric acid ; 0 °C → rt

참조

- Mild Darzens Annulations for the Assembly of Trifluoromethylthiolated (SCF3) Aziridine and Cyclopropane Structures, Organic Letters, 2021, 23(15), 6121-6125

합성회로 10

합성회로 11

반응 조건

1.1 Reagents: Sulfuric acid , Nitric acid ; 20 min, rt; 1 h, rt; 30 min, rt

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

참조

- Synthesis of 6-cyanoindole-3-carboxaldehyde, Yingyong Huaxue, 2005, 22(4), 454-456

합성회로 12

반응 조건

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 1 h, 0 °C; 4 h, 0 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

참조

- New herbicide mesosulfuron-methyl, Wuhan Gongcheng Daxue Xuebao, 2011, 33(10), 1-3

합성회로 13

반응 조건

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 1 h, 0 °C; 1 h, 0 °C

참조

- Preparation of 5-[[(2-carbamoylphenyl)amino]sulfonyl]quinoxaline compounds as cholecystokinin 2 modulators, United States, , ,

합성회로 14

반응 조건

1.1 Reagents: Sulfuric acid ; rt → 0 °C

1.2 Reagents: Nitric acid Solvents: Water ; 1 h, 0 °C; 3 h, 0 °C

1.3 Reagents: Water ; cooled

1.2 Reagents: Nitric acid Solvents: Water ; 1 h, 0 °C; 3 h, 0 °C

1.3 Reagents: Water ; cooled

참조

- Synthesis of benzoic acid, 2-(aminosulfonyl)-4-[[(methylsulfonyl) amino] methyl]-, methyl ester, Nongyao, 2014, 53(4), 239-241

합성회로 15

반응 조건

1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Sodium sulfate Solvents: Dimethylformamide ; 3 h, reflux

참조

- One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using sodium sulphate in DMF under reflux condition, World Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(1), 592-596

합성회로 16

반응 조건

1.1 Reagents: Formamide , Pyridine , Hydroxyamine hydrochloride Solvents: Xylene

참조

- Formamide assisted one-pot conversion of aromatic aldehydes into the corresponding nitriles, Journal of Chemical Research, 2000, (1), 30-31

합성회로 17

반응 조건

1.1 Reagents: Sulfuric acid ; rt → 0 °C; 20 min, 0 °C

1.2 Reagents: Fuming nitric acid Solvents: Water ; 1 h, 0 °C; 30 min, rt

1.3 Solvents: Water

1.2 Reagents: Fuming nitric acid Solvents: Water ; 1 h, 0 °C; 30 min, rt

1.3 Solvents: Water

참조

- Synthesis and characterization of 4-methyl-3-nitrobenzonitrile and 2-methyl-5-nitrobenzonitrile, Huaxue Yanjiu Yu Yingyong, 2008, 20(9), 1202-1204

합성회로 18

반응 조건

1.1 Catalysts: Dipiperidinomethane , Palladium diacetate , 1,5-Bis(diphenylphosphino)pentane Solvents: Toluene ; 16 h, 160 °C

참조

- Progress in the palladium-catalyzed cyanation of aryl chlorides, Chemistry - A European Journal, 2003, 9(8), 1828-1836

합성회로 19

반응 조건

1.1 Reagents: Nitric acid

참조

- Non-covalent thrombin inhibitors featuring P3-heterocycles with P1-monocyclic arginine surrogates, Bioorganic & Medicinal Chemistry Letters, 2002, 12(8), 1203-1208

2-Nitro-p-toluonitrile Raw materials

- 3H-Diazirine, 3-chloro-3-(4-methyl-3-nitrophenyl)-

- 4-Methyl-3-nitrobenzamide

- 4-iodo-1-methyl-2-nitro-benzene

- 4-Methyl-3-nitrobenzaldehyde

- Borate(1-),tetrafluoro-

- Benzenediazonium, 4-methyl-3-nitro-

- 1-Piperidineacetonitrile

2-Nitro-p-toluonitrile Preparation Products

2-Nitro-p-toluonitrile 공급 업체

Amadis Chemical Company Limited

골드 회원

(CAS:939-79-7)2-Nitro-p-toluonitrile

주문 번호:A15979

인벤토리 상태:in Stock

재다:500g

순결:99%

마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 04:04

가격 ($):303.0

2-Nitro-p-toluonitrile 관련 문헌

-

1. CCCXXIX.—The isomerism of the oximes. Part XXIV. 4-Methoxy-3-methyl-, 3-nitro-4-methyl-, and some ortho-substituted benzaldoximesOscar L. Brady,Antoinette N. Cosson,Arthur J. Roper J. Chem. Soc. Trans. 1925 127 2427

-

Nilesh M. Patil,Manohar A. Bhosale,Bhalchandra M. Bhanage RSC Adv. 2015 5 86529

-

Xinhua Peng,Naoyuki Fukui,Masayuki Mizuta,Hitomi Suzuki Org. Biomol. Chem. 2003 1 2326

939-79-7 (2-Nitro-p-toluonitrile) 관련 제품

- 96784-54-2(3-Methyl-4-nitrobenzonitrile)

- 51762-67-5(3-nitrobenzene-1,2-dicarbonitrile)

- 26830-95-5(4-Methyl-2-nitrobenzonitrile)

- 64113-86-6(5-Methyl-2-nitrobenzonitrile)

- 612-24-8(2-Nitrobenzonitrile)

- 35213-00-4(2,6-Dinitrobenzonitrile)

- 20033-48-1(1,3-Benzenedicarbonitrile, 2-amino-5-nitro-)

- 1885-76-3(2-Methyl-6-nitrobenzonitrile)

- 17420-30-3(2-amino-5-nitro-benzonitrile)

- 71516-35-3(2-Methyl-3-nitrobenzonitrile)

추천 공급업체

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:939-79-7)3-nitro-P-tolunitrile

순결:98%

재다:Company Customization

가격 ($):문의

Suzhou Senfeida Chemical Co., Ltd

(CAS:939-79-7)4-Methyl-3-nitrobenzonitrile

순결:99.9%

재다:200kg

가격 ($):문의